Comparative Enantiomeric Purity and Analytical Verification of (R)-1-(3-Chloro-5-fluorophenyl)ethanamine
Commercial batches of (R)-1-(3-Chloro-5-fluorophenyl)ethanamine are supplied with defined enantiomeric excess, typically derived from chiral resolution or asymmetric synthesis, and are verified by chiral HPLC . In contrast, the racemic mixture or (S)-enantiomer (CAS 1241678-48-7) would exhibit different retention times and distinct biological or catalytic activity . The specific optical rotation, while not directly quantified in the literature reviewed, is a critical differentiator from the racemate, which has a net optical rotation of zero, and from the (S)-enantiomer, which would exhibit an equal and opposite specific rotation.
| Evidence Dimension | Enantiomeric Identity and Purity |
|---|---|
| Target Compound Data | Defined (R)-stereoisomer; commercial purity specifications typically ≥95% to ≥98% . |
| Comparator Or Baseline | (S)-enantiomer (CAS 1241678-48-7) or racemic mixture (CAS not specified for racemate) |
| Quantified Difference | No direct quantitative comparison of enantiomeric excess was found in the reviewed literature. However, the fundamental difference in stereochemistry (R vs. S) implies distinct optical rotations, chromatographic retention times on chiral stationary phases, and biological activities, with the racemic mixture being a 1:1 mixture of the two. |
| Conditions | Chiral stationary phase HPLC analysis; polarimetry |
Why This Matters
This matters for scientific selection because the (R)-enantiomer ensures consistency in chiral applications, avoids unwanted activity from the (S)-enantiomer, and provides a defined starting point for stereospecific synthesis.
